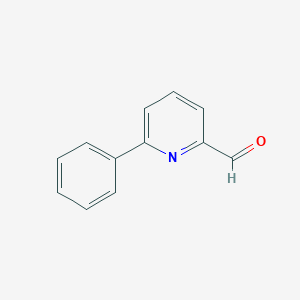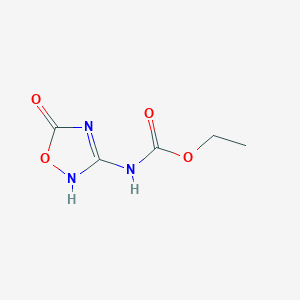
ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ethyl 2-(5-oxo-1,2,4-oxadiazol-3-yl)carbamate and is a white crystalline powder with a molecular formula of C6H6N4O4.
Mécanisme D'action
The mechanism of action of ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate involves the inhibition of various cellular processes that are critical for the growth and survival of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by blocking the formation of new blood vessels that are essential for the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate has been shown to have several biochemical and physiological effects. This compound has been found to be non-toxic to normal cells, making it a promising candidate for cancer therapy. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate in lab experiments is its low toxicity to normal cells. This makes it a safer alternative to traditional chemotherapeutic agents, which often have severe side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as agriculture and environmental science.
Conclusion:
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate is a promising compound that has shown potential applications in various scientific fields. Its low toxicity to normal cells and anti-cancer properties make it a promising candidate for cancer therapy. Further research is needed to optimize the synthesis method and investigate its potential applications in other fields.
Méthodes De Synthèse
The synthesis of ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate involves the reaction of ethyl carbamate and 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction results in the formation of the desired compound along with the release of hydrogen chloride.
Applications De Recherche Scientifique
Ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicine, where it has shown promising results as an anti-cancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Numéro CAS |
154020-16-3 |
|---|---|
Nom du produit |
ethyl N-(5-oxo-2H-1,2,4-oxadiazol-3-yl)carbamate |
Formule moléculaire |
C5H7N3O4 |
Poids moléculaire |
173.13 g/mol |
Nom IUPAC |
ethyl N-(5-oxo-4H-1,2,4-oxadiazol-3-yl)carbamate |
InChI |
InChI=1S/C5H7N3O4/c1-2-11-4(9)6-3-7-5(10)12-8-3/h2H2,1H3,(H2,6,7,8,9,10) |
Clé InChI |
XRVBWCRZBPKQEJ-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)NC1=NC(=O)ON1 |
SMILES |
CCOC(=O)NC1=NOC(=O)N1 |
SMILES canonique |
CCOC(=O)NC1=NC(=O)ON1 |
Synonymes |
Carbamic acid, (2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



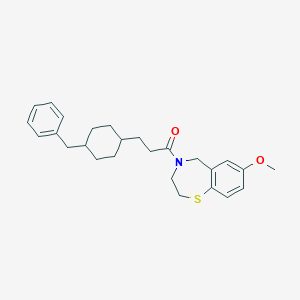
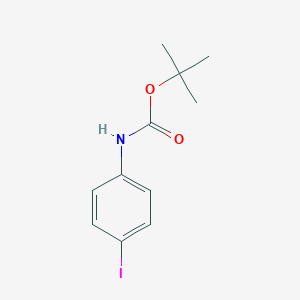
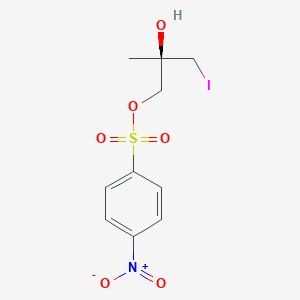
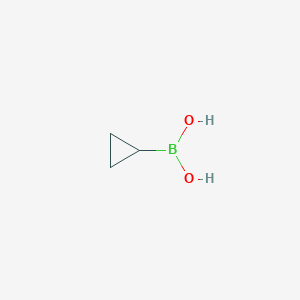

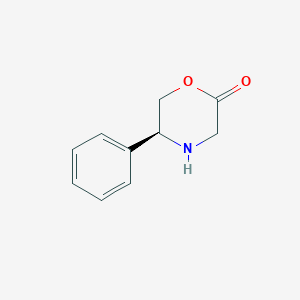
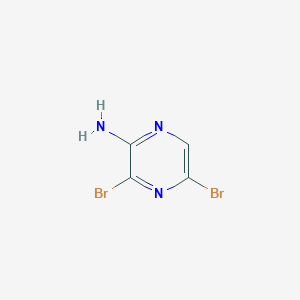
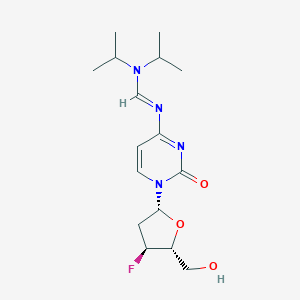
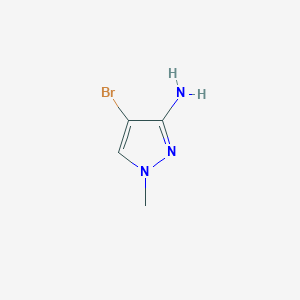

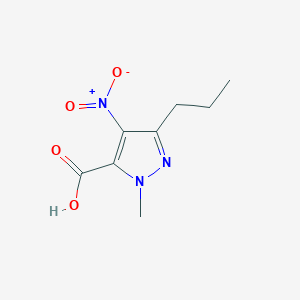
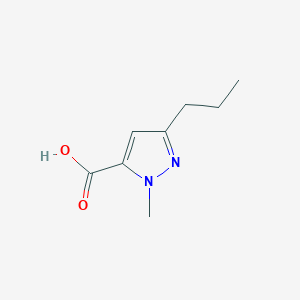
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)
